molecular formula C28H31FN2O4S B289338 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289338
M. Wt: 510.6 g/mol
InChI Key: OUCUSJIDRXVOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system. By inhibiting BTK, 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide disrupts the BCR pathway and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of autoimmune diseases. 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the activity of natural killer cells, which are a type of immune cell that plays a crucial role in the body's defense against cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulation of the immune system. 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also have potential as a combination therapy with other cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. Finally, further studies are needed to optimize the dosing and administration of 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in clinical settings.

Synthesis Methods

The synthesis of 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with tert-butylamine to form the corresponding imine. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the corresponding amide. The resulting product is then subjected to a series of reactions to form the final product, 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. In these studies, 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Molecular Formula

C28H31FN2O4S

Molecular Weight

510.6 g/mol

IUPAC Name

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H31FN2O4S/c1-28(2,3)17-9-11-20-23(14-17)36-27(31-25(32)16-7-6-8-18(29)13-16)24(20)26(33)30-21-15-19(34-4)10-12-22(21)35-5/h6-8,10,12-13,15,17H,9,11,14H2,1-5H3,(H,30,33)(H,31,32)

InChI Key

OUCUSJIDRXVOFF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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